molecular formula C11H8N2O B8748584 2-Pyrazin-2-ylbenzaldehyde

2-Pyrazin-2-ylbenzaldehyde

Cat. No.: B8748584
M. Wt: 184.19 g/mol
InChI Key: GXUCYDMIWVZAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazin-2-ylbenzaldehyde is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-pyrazin-2-ylbenzaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-9-3-1-2-4-10(9)11-7-12-5-6-13-11/h1-8H

InChI Key

GXUCYDMIWVZAPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Pd(PPh3)4 (330 mg, 0.28 mmol) and chloropyrazine (987 μL, 11.0 mmol) in anhydrous DME (60 mL) was stirred for 20 min at room temperature under N2 atmosphere. The resulting red-orange mixture was treated with a solution of Na2CO3 (1.05 mg, 3.30 mmol) in H2O (15 ml), followed by 2-formylbenzene boronic acid (1.50 mg, 9.90 mmol), resulting in a white precipitate. The mixture was heated to reflux for 1.5 h. The DME was then removed in vacuo and the residual suspension was extracted twice with CH2Cl2. The combined organic extracts were dried (anhydrous Na2SO4) and concentrated to give the title compound as a red-orange solid which was dried in vacuo for 16 h and used without further purification. LCMS (M+H): 185.02.
Quantity
1.05 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mg
Type
reactant
Reaction Step Two
Quantity
987 μL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
330 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.